molecular formula C19H25N3O3 B15101628 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B15101628
M. Wt: 343.4 g/mol
InChI Key: KGPMBLPYPQLFDI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic compound featuring a unique cyclohepta[c]pyrazole core fused with a seven-membered ring, which confers distinct conformational flexibility compared to smaller heterocyclic systems. This structural motif is hypothesized to influence pharmacokinetic properties, such as solubility and metabolic stability, as well as pharmacodynamic interactions with biological targets.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-24-16-9-8-13(12-17(16)25-2)10-11-20-19(23)18-14-6-4-3-5-7-15(14)21-22-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

KGPMBLPYPQLFDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NNC3=C2CCCCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Cyclization: The resulting pyrazole derivative undergoes cyclization with a suitable cycloheptane precursor to form the fused ring system.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Research: The compound serves as a model system for studying the reactivity and properties of fused ring systems.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Implications :

  • Larger rings (e.g., cycloheptane) may improve binding to conformational flexibility-dependent targets.
  • Sulfur-containing heterocycles (e.g., thienopyrazole) might exhibit distinct redox reactivity compared to all-carbon systems.

Substituent Effects

Aromatic Substituents

  • Target Compound: The 3,4-dimethoxyphenethyl group provides two methoxy substituents, enhancing polarity and hydrogen-bond acceptor capacity. This could improve solubility in aqueous environments relative to non-polar methyl groups .
  • N-[2-(2,3-dimethylphenyl)-5-oxo-...]furan-2-carboxamide (): The 2,3-dimethylphenyl group lacks polar substituents, likely reducing solubility but improving membrane permeability .

Linker Groups

  • The ethyl linker in the target compound may offer flexibility, facilitating interactions with buried protein pockets.

Hypothesized Pharmacological Profiles

Compound Core Structure Key Substituents Predicted Solubility Metabolic Stability
Target Compound Cyclohepta[c]pyrazole 3,4-Dimethoxyphenethyl Moderate-High High (methoxy resistance)
N-[2-(4-methylphenyl)carbonyl-1-benzofuran... Benzofuran-pyrazole 4-Methylphenylcarbonyl Low-Moderate Moderate (ester liability)
N-[2-(2,3-dimethylphenyl)-5-oxo-...]furan... Thieno[3,4-c]pyrazole 2,3-Dimethylphenyl, furan Low Low (sulfur oxidation)

Notes:

  • Methoxy groups in the target compound may confer resistance to oxidative metabolism compared to methyl or sulfur-containing analogs .
  • Thiadiazole or furan substituents could introduce metabolic vulnerabilities (e.g., hydrolysis or CYP450-mediated degradation) .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H17NO3
  • Molecular Weight : 223.2683 g/mol
  • CAS Registry Number : 6275-29-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that pyrazole derivatives often exhibit a range of pharmacological effects including:

  • Anticancer Activity : Compounds with pyrazole moieties have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values ranging from 0.6 to 2.9 μM against hepatocellular carcinoma cell lines .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways .

Anticancer Activity

A study involving indole-pyrazole hybrids highlighted the potential of similar compounds to act as effective anticancer agents. These compounds were evaluated against various cancer cell lines (e.g., Huh7, MCF-7) and displayed significant antiproliferative effects. The research demonstrated that the presence of methoxy groups enhances the anticancer activity by improving solubility and bioavailability .

Case Study: Tubulin Inhibition

In a comparative analysis of pyrazole derivatives, one compound exhibited potent inhibition of tubulin polymerization with an IC50 value of 19 μM. This suggests that this compound could similarly affect tubulin dynamics in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompound/AnalogIC50 Value (μM)Target/Mechanism
AnticancerIndole-Pyrazole Hybrid0.6 - 2.9Hepatocellular carcinoma
Tubulin InhibitionRelated Pyrazole Derivative19Tubulin polymerization
Anti-inflammatoryVarious Pyrazole CompoundsNot specifiedPro-inflammatory cytokines

Q & A

Q. Key Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFReduces side reactions
Temperature0–5°C (coupling step)Minimizes epimerization
Stoichiometry1.2:1 (acylating agent:amine)Prevents excess reagent carryover

Purification via flash chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, 90:10 acetonitrile/water) .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.2–7.4 (dimethoxyphenyl aromatic protons), δ 3.8 (methoxy singlets), and δ 2.5–3.2 (cycloheptane CH₂ groups).
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and pyrazole carbons at 140–150 ppm .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₂₃H₂₉N₃O₃ requires [M+H]⁺ = 396.2287) to rule out impurities .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy groups) .

Advanced: How can researchers design experiments to investigate receptor binding interactions?

Methodological Answer:

  • Calcium Mobilization Assays :
    • Use CHO-k1 cells transfected with target receptors (e.g., GPCRs). Load cells with Calcium 5 dye and measure fluorescence (λₑₓ = 485 nm, λₑₘ = 525 nm) upon compound addition.
    • Calculate EC₅₀ values via sigmoidal dose-response curves (GraphPad Prism) .
  • Competitive Binding Studies :
    • Incubate with ¹²⁵I-labeled ligands (e.g., neuropeptides) and varying compound concentrations. Filter-bound vs. free ligand via scintillation counting.
    • Determine Ki values using Cheng-Prusoff equation .

Data Interpretation : Discrepancies between binding affinity (Ki) and functional activity (EC₅₀) may indicate allosteric modulation or biased signaling.

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Orthogonal Validation :
    • Repeat assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂).
    • Cross-validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .
  • Revisit Computational Models :
    • Adjust force fields (e.g., AMBER vs. CHARMM) for molecular dynamics simulations.
    • Include solvent effects (explicit water model) and tautomeric states of the pyrazole ring .
  • Synthesize Analogues : Modify methoxy groups to test steric/electronic effects (e.g., replace -OCH₃ with -OCF₃) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting selectivity?

Methodological Answer:

  • Core Modifications :
    • Replace cycloheptane with bicyclic systems (e.g., bicyclo[2.2.1]heptane) to alter rigidity and binding pocket fit.
    • Vary substituents on the dimethoxyphenyl group (e.g., -F, -Cl) to probe hydrophobic interactions .
  • Pharmacophore Mapping :
    • Use X-ray crystallography or Cryo-EM to identify key H-bond donors/acceptors (e.g., amide carbonyl).
  • Off-Target Screening :
    • Test against panels of related receptors (e.g., kinase or protease families) to assess selectivity .

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